3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone
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Overview
Description
3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a fluorophenyl group, a methylamino carbonyl moiety, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Methylamino Carbonyl Moiety: This can be accomplished by reacting the intermediate with methyl isocyanate or a similar reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or protein-ligand interactions.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone involves its interaction with specific molecular targets. The fluorophenyl group and the oxazolidinone ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The methylamino carbonyl moiety may also contribute to the compound’s overall bioactivity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with antimicrobial properties.
Tedizolid: A more potent derivative of linezolid.
Cycloserine: An antibiotic with a similar oxazolidinone ring structure.
Uniqueness
3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and binding affinity. Additionally, the methylamino carbonyl moiety provides further opportunities for chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
64589-78-2 |
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Molecular Formula |
C12H13FN2O4 |
Molecular Weight |
268.24 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl N-methylcarbamate |
InChI |
InChI=1S/C12H13FN2O4/c1-14-11(16)18-7-10-6-15(12(17)19-10)9-4-2-8(13)3-5-9/h2-5,10H,6-7H2,1H3,(H,14,16) |
InChI Key |
ZYKDVHTWPGAPJR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCC1CN(C(=O)O1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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